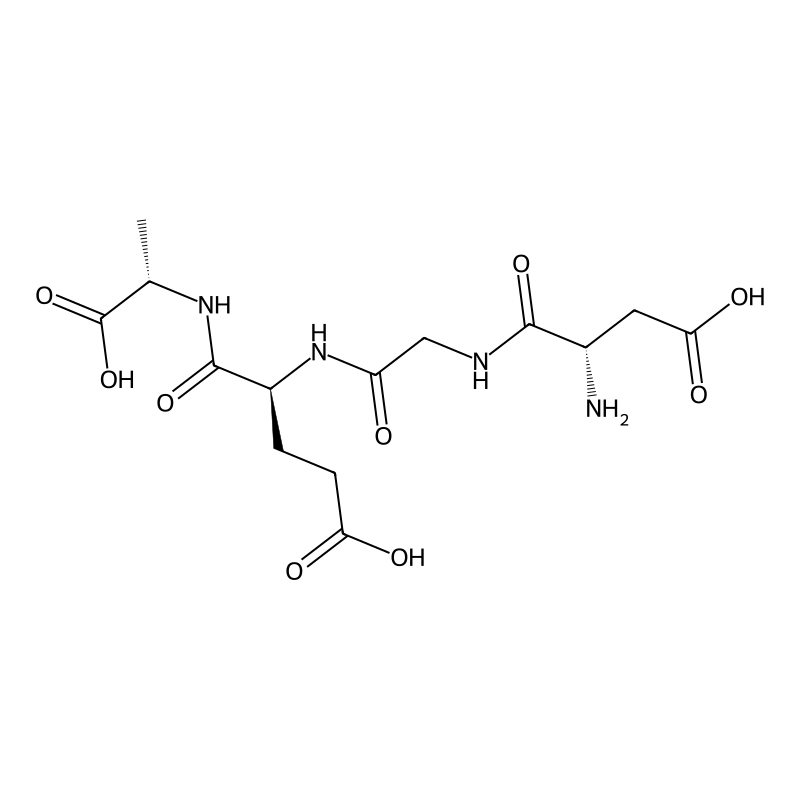

H-Asp-Gly-Glu-Ala-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

H-Asp-Gly-Glu-Ala-OH (CAS: 134580-64-6), commonly known as the DGEA peptide, is a tetrapeptide sequence derived from the α1(I) chain of type I collagen. It functions as the minimal recognition motif for the α2β1 integrin receptor, mediating critical cell-matrix interactions [1]. In procurement and material selection, DGEA is primarily sourced as a targeted collagen receptor antagonist, an active moiety for functionalizing biomaterials, and a targeting ligand for molecular imaging agents. Unlike generic cell-adhesion peptides, DGEA's highly specific binding profile and its three constituent carboxylate groups dictate strict handling and bioconjugation strategies, making it a specialized reagent for osteogenic, antithrombotic, and oncological research [2].

References

- [1] Mizuno M, et al. 'Type I collagen-induced osteoblastic differentiation of bone-marrow cells mediated by collagen-alpha2beta1 integrin interaction.' J Cell Physiol. 2000 Aug;184(2):207-13.

- [2] Huang R, et al. 'Biological Stability Evaluation of the alpha2beta1 Receptor Imaging Agents: Diamsar and DOTA Conjugated DGEA Peptide.' Bioconjugate Chem. 2011; 22(2): 256–263.

Buyers often consider substituting DGEA with more ubiquitous integrin-binding sequences like RGD (Arg-Gly-Asp) to reduce procurement costs or simplify bioconjugation. However, this generic substitution fails because RGD primarily targets αvβ3 and α5β1 integrins (fibronectin/vitronectin receptors), whereas DGEA exclusively targets the α2β1 collagen receptor [1]. Furthermore, DGEA's structural composition—containing three carboxylate groups (Asp, Glu, and the C-terminus)—creates distinct chelation and processability challenges not present in RGD, directly interfering with standard metal-chelator (e.g., DOTA) labeling protocols [2]. Consequently, substituting DGEA with RGD or truncated analogs like KDGE fundamentally alters both the biological targeting mechanism and the chemical stability of the final conjugate, rendering generic alternatives unviable for collagen-specific applications.

References

Chelation Interference in Bioconjugation (DGEA vs. RGD)

When designing radiotracers, the choice between DGEA and RGD significantly impacts conjugate stability. In stability assays of 64Cu-DOTA-peptide conjugates, 64Cu-DOTA-RGD maintained >97% radiochemical purity in PBS/FBS after 24 hours. In contrast, 64Cu-DOTA-DGEA exhibited substantial free 64Cu2+ dissociation [1]. This difference is driven by DGEA's three carboxylate groups, which competitively interfere with DOTA metal chelation.

| Evidence Dimension | Radiochemical stability / metal dissociation |

| Target Compound Data | High 64Cu2+ dissociation (instability) for 64Cu-DOTA-DGEA |

| Comparator Or Baseline | 64Cu-DOTA-RGD (>97% purity maintained) |

| Quantified Difference | Significant reduction in stability for DGEA compared to RGD under identical DOTA chelation conditions |

| Conditions | 24-hour incubation in PBS/FBS |

Buyers developing targeted imaging agents must account for DGEA's carboxylate interference by selecting alternative chelators (e.g., Diamsar) or protecting groups, rather than using standard DOTA protocols optimized for RGD.

Platelet Adhesion Inhibition Efficacy (DGEA vs. Monoclonal Antibody Gi9)

DGEA serves as a highly potent antagonist of collagen-platelet interactions. In static platelet adhesion assays, DGEA achieved sub-maximal inhibition of collagen-induced platelet adhesion at millimolar concentrations. In direct contrast, the specific α2β1 monoclonal antibody Gi9 only produced a moderate inhibitory effect on platelet adhesion, even when applied at saturating concentrations [1].

| Evidence Dimension | Inhibition of static platelet adhesion to collagen |

| Target Compound Data | Sub-maximal inhibition achieved at millimolar concentrations |

| Comparator Or Baseline | Monoclonal antibody Gi9 (moderate inhibition at saturating concentrations) |

| Quantified Difference | DGEA provides superior absolute inhibition of adhesion compared to saturating doses of a targeted biologic |

| Conditions | Static platelet adhesion assay without agonist or upon stimulation |

For researchers and developers of antithrombotic coatings, procuring synthetic DGEA provides more comprehensive receptor blockade than expensive monoclonal antibodies.

Structural Necessity for Receptor Recognition (DGEA vs. KDGE)

The exact tetrapeptide sequence of DGEA is critical for its function. While intact DGEA effectively inhibits α2β1-mediated platelet adhesion to collagen, the truncated peptide KDGE—which lacks the carboxy-terminal Alanine residue—is completely devoid of inhibitory activity. Furthermore, at higher concentrations, the KDGE analog paradoxically enhances platelet adhesion rather than inhibiting it [1].

| Evidence Dimension | Platelet adhesion inhibition |

| Target Compound Data | DGEA successfully inhibits adhesion |

| Comparator Or Baseline | KDGE peptide (devoid of inhibition, enhances adhesion at high doses) |

| Quantified Difference | Complete loss of antagonistic function upon removal of the C-terminal Alanine |

| Conditions | Mg++-dependent platelet adhesion to collagen substrates |

This highlights the strict purity and sequence-fidelity requirements during procurement; buyers must ensure intact DGEA without C-terminal degradation to avoid off-target adhesion enhancement.

Osteogenic Differentiation Modulation (DGEA vs. Uninterrupted Collagen)

DGEA acts as a specific competitive inhibitor of type I collagen signaling. When bone marrow cells are cultured in type I collagen matrix gels, they naturally exhibit high alkaline phosphatase activity and osteocalcin expression. However, the addition of DGEA peptide interrupts the collagen-α2β1 integrin interaction, quantitatively inhibiting the expression of these osteoblastic phenotypes and preventing mineralization [1].

| Evidence Dimension | Osteoblastic phenotype expression (alkaline phosphatase / osteocalcin) |

| Target Compound Data | DGEA addition inhibits osteoblastic differentiation markers |

| Comparator Or Baseline | Uninterrupted type I collagen matrix (high alkaline phosphatase and mineralization) |

| Quantified Difference | Reversal/inhibition of collagen-induced osteogenesis |

| Conditions | Bone marrow cells cultured in type I collagen matrix gels |

For tissue engineering procurement, DGEA is an essential control reagent to verify that biomaterial-induced osteogenesis is specifically mediated by the α2β1 integrin pathway.

Development of Targeted Radiopharmaceuticals

Due to its specific binding to the α2β1 integrin (which is overexpressed in prostate cancer), DGEA is an ideal targeting moiety for molecular imaging. However, based on its carboxylate-driven chelation interference, buyers must procure DGEA alongside specialized chelators (e.g., Diamsar) rather than standard DOTA when labeling with copper-64[1].

Antithrombotic Surface Coatings and Assays

DGEA is highly effective at blocking collagen-induced platelet aggregation. It should be procured over monoclonal antibodies (like Gi9) for functionalizing cardiovascular stents or running in vitro thrombosis assays, as it provides sub-maximal adhesion inhibition that antibodies cannot achieve even at saturating doses[2].

Mechanistic Controls in Osteogenic Tissue Engineering

When developing collagen-mimetic hydrogels or bone-graft substitutes, DGEA is the required competitive inhibitor to validate α2β1-mediated osteogenesis. It allows researchers to specifically block alkaline phosphatase and osteocalcin upregulation in bone marrow cell cultures, proving receptor specificity [3].

References

- [1] Huang R, et al. 'Biological Stability Evaluation of the alpha2beta1 Receptor Imaging Agents: Diamsar and DOTA Conjugated DGEA Peptide.' Bioconjugate Chem. 2011; 22(2): 256–263.

- [2] Luzak B, et al. 'Inhibition of collagen-induced platelet reactivity by DGEA peptide.' J Thromb Haemost. 2004.

- [3] Mizuno M, et al. 'Type I collagen-induced osteoblastic differentiation of bone-marrow cells mediated by collagen-alpha2beta1 integrin interaction.' J Cell Physiol. 2000 Aug;184(2):207-13.

XLogP3

Sequence

Wikipedia

Dates

Explore Compound Types